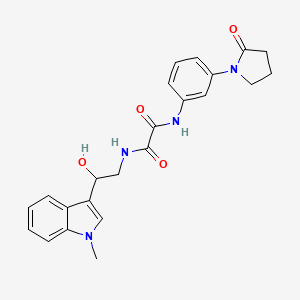
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 392.44 g/mol |
| CAS Number | 1705020-71-8 |
Synthesis
The synthesis of this compound typically involves the coupling of an indole derivative with a phenyl oxalamide through standard amide bond formation techniques. Common reagents include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Antibacterial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Oxytetracycline (control) | 4 | 8 |
| Indole derivative A | 15.6 | 31.25 |
| Indole derivative B | 31.25 | 62.5 |
The synthesized compounds have shown higher antibacterial properties than the control antibiotic, indicating their potential as new therapeutic agents against resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In addition to antibacterial properties, this compound has been evaluated for anticancer activity. Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colon cancer (HT29).
Cytotoxicity Results:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF7 | 10.0 |
| HT29 | 12.5 |
These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression .
The proposed mechanism of action for this compound involves interaction with specific biological targets, including:
- Serotonin Receptors: The compound may act as a receptor agonist targeting the 5-HT1D serotonin receptor, which is implicated in various physiological processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on MRSA: A study reported a significant reduction in MRSA infection rates among patients treated with indole derivatives, showcasing their potential in combating antibiotic resistance.
- Anticancer Trials: Clinical trials involving indole-based compounds have shown promising results in reducing tumor size and improving patient outcomes in late-stage cancer patients.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-26-14-18(17-8-2-3-9-19(17)26)20(28)13-24-22(30)23(31)25-15-6-4-7-16(12-15)27-11-5-10-21(27)29/h2-4,6-9,12,14,20,28H,5,10-11,13H2,1H3,(H,24,30)(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYSSVSMYROIGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














